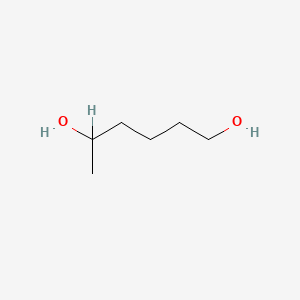

1,5-Hexanediol

Beschreibung

Eigenschaften

IUPAC Name |

hexane-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-6(8)4-2-3-5-7/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVGBIALRHLALK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870799 | |

| Record name | Hexane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-40-5 | |

| Record name | 1,5-Hexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane-1,5-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane-1,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Hexanediol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Hexanediol is a valuable chemical intermediate belonging to the class of aliphatic diols. Its bifunctional nature, possessing two hydroxyl groups, allows it to serve as a versatile building block in a variety of chemical syntheses. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and key reactions of this compound, tailored for professionals in research and development.

Chemical Structure and Identifiers

This compound is a linear six-carbon diol with hydroxyl groups at the 1 and 5 positions.

| Identifier | Value |

| IUPAC Name | Hexane-1,5-diol |

| CAS Number | 928-40-5[1][2] |

| Molecular Formula | C₆H₁₄O₂[1][2] |

| Molecular Weight | 118.17 g/mol [1][3] |

| SMILES | CC(O)CCCCO[1][3] |

| InChI | InChI=1S/C6H14O2/c1-6(8)4-2-3-5-7/h6-8H,2-5H2,1H3[1][2] |

| InChIKey | UNVGBIALRHLALK-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Appearance | Colorless Liquid | [4] |

| Boiling Point | 89-91 °C at 0.5 mmHg | [3][5] |

| Melting Point | Not available | |

| Density | 0.981 g/mL at 25 °C | [3][5] |

| Refractive Index (n20/D) | 1.451 | [3][5] |

| Solubility in Water | 54 g/L at 25 °C | [1] |

| Flash Point | 113 °C (closed cup) | [3][5] |

| pKa | 15.16 ± 0.10 (Predicted) | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments within the molecule.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the hydroxyl (-OH) and alkyl (C-H) functional groups present in this compound.

Experimental Protocols

Synthesis of this compound via Reduction of a Ketoester

A common laboratory-scale synthesis of this compound involves the reduction of a suitable precursor, such as ethyl 5-oxohexanoate (B1238966), using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Step 1: Synthesis of Ethyl 5-Oxohexanoate (Illustrative)

The Claisen condensation of ethyl acetate (B1210297) and ethyl levulinate can be adapted to synthesize a β-keto ester, which can then be further modified to yield ethyl 5-oxohexanoate. A more direct approach involves the acetoacetic ester synthesis.

Step 2: Reduction of Ethyl 5-Oxohexanoate to this compound

Materials:

-

Ethyl 5-oxohexanoate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dry glassware

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (a molar excess, typically 2-3 equivalents relative to the ester) in anhydrous diethyl ether or THF is prepared and cooled in an ice bath.

-

A solution of ethyl 5-oxohexanoate in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure the complete reduction of the ester and ketone functionalities. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cautiously quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water, while cooling the flask in an ice bath. This procedure is to safely decompose the excess LiAlH₄ and precipitate the aluminum salts.

-

The resulting white precipitate is filtered off, and the filter cake is washed thoroughly with diethyl ether or THF.

-

The combined organic filtrates are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification of this compound by Vacuum Distillation

Due to its relatively high boiling point, this compound is best purified by vacuum distillation to prevent decomposition at atmospheric pressure.

Equipment:

-

Round-bottom flask

-

Short-path distillation head or a standard distillation setup with a vacuum adapter

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Manometer

-

Heating mantle with a stirrer

-

Boiling chips or a magnetic stir bar

Procedure:

-

The crude this compound is placed in a round-bottom flask with boiling chips or a magnetic stir bar. The flask should not be more than two-thirds full.

-

The distillation apparatus is assembled, ensuring all joints are properly greased to maintain a good vacuum seal.

-

The system is connected to a vacuum pump, and the pressure is gradually reduced to the desired level (e.g., 0.5 mmHg).

-

Once a stable low pressure is achieved, the heating mantle is turned on, and the temperature is slowly increased.

-

The fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure (e.g., 89-91 °C at 0.5 mmHg) is collected in the receiving flask.

-

After the desired fraction has been collected, the heating is discontinued, and the apparatus is allowed to cool to room temperature before the vacuum is released.

Chemical Reactivity and Applications

As a diol, this compound undergoes typical alcohol reactions, such as oxidation, esterification, and etherification.

Oxidation of this compound

The secondary hydroxyl group at the 5-position can be selectively oxidized to a ketone using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC).

Experimental Protocol: Oxidation to 5-Hydroxy-2-hexanone

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Celite® or silica (B1680970) gel

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of PCC (approximately 1.5 equivalents) and Celite® in anhydrous dichloromethane, a solution of this compound (1 equivalent) in dichloromethane is added in one portion at room temperature.

-

The reaction mixture is stirred for a few hours, and the progress is monitored by TLC.

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts.

-

The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

The primary hydroxyl group can be oxidized to a carboxylic acid using stronger oxidizing agents.

Applications

This compound and its derivatives are utilized in various fields:

-

Polymer Synthesis: It can be used as a monomer in the production of polyesters and polyurethanes.

-

Fine Chemical Synthesis: It serves as a starting material for the synthesis of various other organic compounds.

-

Drug Development: The diol structure can be a key component or a starting material for the synthesis of pharmacologically active molecules.[4]

Visualizations

Safety Information

This compound is considered to be an irritant. It may cause skin, eye, and respiratory tract irritation.[3][5][6] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

A Comprehensive Technical Guide to the Physical Properties of 1,5-Hexanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1,5-Hexanediol (CAS No: 928-40-5), a versatile diol with applications in various scientific and industrial fields, including as a building block in the synthesis of polymers and as a component in formulations. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and a logical workflow for property determination.

Core Physical and Chemical Properties

This compound, with the chemical formula C₆H₁₄O₂, is an aliphatic alcohol characterized by the presence of two hydroxyl groups.[1] Its structure and key identifiers are summarized below.

| Identifier | Value | Reference |

| Chemical Name | hexane-1,5-diol | [1] |

| CAS Number | 928-40-5 | [2][3] |

| Molecular Formula | C₆H₁₄O₂ | [1] |

| Molecular Weight | 118.17 g/mol | [1][2][3] |

| Canonical SMILES | CC(CCCCO)O | [2][3] |

| InChI Key | UNVGBIALRHLALK-UHFFFAOYSA-N | [2][3] |

Quantitative Physical Properties

The physical properties of this compound are crucial for its handling, application, and integration into various processes. The following tables summarize the key quantitative data.

General Physical Properties

| Property | Value | Conditions | Reference |

| Appearance | Colorless to light yellow liquid | Ambient | [4] |

| Density | 0.981 g/mL | at 25 °C | [2][3][5] |

| Refractive Index (n20/D) | 1.451 | at 20 °C | [2][3][6] |

| pKa | 15.16 ± 0.10 | Predicted | [6][7] |

| Vapor Pressure | 0.00189 mmHg | at 25°C | [6] |

Thermal Properties

| Property | Value | Conditions | Reference |

| Boiling Point | 89-91 °C | at 0.5 mmHg | [2][3][5] |

| Melting Point | 26.38 °C | Estimate | [4][6] |

| Flash Point | >230 °F (>110 °C) | Closed Cup | [6][8] |

Solubility

| Solvent | Solubility | Reference |

| Water | 54 g/L (at 25 °C) | [7] |

| Chloroform | Soluble | [4][6] |

| Dichloromethane | Soluble | [4][6] |

| Ethyl Acetate | Soluble | [4][6] |

| Methanol | Soluble | [4][6] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is paramount for the reliable application of chemical compounds. The following sections detail the standard experimental methodologies for measuring the key physical properties of this compound.

Melting Point Determination (Thiele Tube Method)

The melting point is a critical indicator of a compound's purity.

Apparatus:

-

Thiele tube

-

High-boiling point oil (e.g., mineral oil or silicone oil)

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Bunsen burner or heating mantle

-

Rubber band or wire for attaching the capillary tube

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The Thiele tube is filled with a suitable high-boiling point oil. The capillary tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: The thermometer and capillary tube assembly is immersed in the oil bath of the Thiele tube. The side arm of the Thiele tube is gently and uniformly heated.

-

Observation: The temperature is monitored closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

Heating Rate: For accurate measurements, the heating rate should be slow, approximately 1-2 °C per minute, especially near the expected melting point.

Boiling Point Determination at Reduced Pressure (Micro-Boiling Point Method)

Due to its high boiling point at atmospheric pressure, the boiling point of this compound is often determined at a reduced pressure to prevent decomposition.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or other heating bath

-

Vacuum source and manometer

Procedure:

-

Sample Preparation: A small amount of this compound (a few drops) is placed in the small test tube. A capillary tube is placed inside the test tube with its open end downwards.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a heating bath. The apparatus is connected to a vacuum source and a manometer to control and measure the pressure.

-

Heating: The sample is heated gently. Initially, a stream of bubbles will emerge from the capillary tube as the trapped air expands.

-

Observation: As the liquid is heated further, its vapor pressure increases. When the vapor pressure equals the applied pressure, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, heating is stopped.

-

Recording: The liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point at that specific pressure.

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer.

Apparatus:

-

Pycnometer (a glass flask with a specific, accurately known volume)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Mass of Empty Pycnometer: The clean, dry pycnometer is accurately weighed on an analytical balance.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The temperature of the liquid is allowed to equilibrate to a specific temperature (e.g., 25 °C) using a water bath. The pycnometer is then weighed again.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Determination (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Solvent for cleaning (e.g., ethanol (B145695) or acetone)

Procedure:

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Temperature Control: The prisms are brought to the desired temperature (e.g., 20 °C) using the circulating water bath.

-

Measurement: The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale.

Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of a liquid will ignite with an ignition source.

Apparatus:

-

Pensky-Martens or similar closed-cup flash point tester

-

Thermometer

-

Ignition source (e.g., a small flame or electric igniter)

Procedure:

-

Sample Preparation: The sample cup is filled with this compound to the specified level.

-

Heating: The sample is heated at a slow, constant rate as specified by the standard method (e.g., ASTM D93). The sample is stirred continuously.

-

Ignition Test: At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.

-

Observation: The temperature at which a brief flash is observed inside the cup is recorded as the flash point.

Solubility Determination

A qualitative assessment of solubility is often sufficient for many applications.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Graduated pipettes

Procedure:

-

Sample and Solvent: A small, measured amount of this compound (e.g., 0.1 g or 0.1 mL) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is vigorously agitated using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is observed to determine if the this compound has completely dissolved (forms a single, clear phase), is partially soluble, or is insoluble (remains as a separate phase). This can be repeated with increasing amounts of solvent to determine an approximate solubility limit.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a chemical substance like this compound.

Caption: Logical workflow for determining the physical properties of this compound.

References

- 1. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 7. ucc.ie [ucc.ie]

- 8. byjus.com [byjus.com]

Navigating the Solvent Landscape: A Technical Guide to 1,5-Hexanediol Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of 1,5-Hexanediol across a spectrum of common laboratory solvents. Understanding the solubility characteristics of this versatile diol is paramount for its effective application in research, chemical synthesis, and pharmaceutical formulation. This document provides a comprehensive overview of its solubility profile, detailed experimental protocols for solubility determination, and a visual representation of solubility trends based on solvent polarity.

Core Concept: Solubility of this compound

This compound (CAS No. 928-40-5) is a hygroscopic, colorless liquid at room temperature. Its molecular structure, featuring two hydroxyl (-OH) groups, dictates its solubility behavior. These polar hydroxyl groups allow for hydrogen bonding with polar solvents, while the five-carbon aliphatic chain contributes to some non-polar character. This dual nature results in miscibility with a range of polar organic solvents and a defined solubility in water.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, a reliable value for its solubility in water has been established. For other solvents, qualitative solubility information is available. The following table summarizes the known and inferred solubility of this compound.

| Solvent | Solvent Polarity | Solubility (at 25 °C) | Data Type |

| Water | Polar Protic | 54 g/L[1] | Quantitative |

| Methanol | Polar Protic | Soluble[1][2] | Qualitative |

| Ethanol | Polar Protic | Soluble | Inferred |

| Acetone | Polar Aprotic | Soluble | Inferred |

| Ethyl Acetate | Polar Aprotic | Soluble[1][2] | Qualitative |

| Dichloromethane | Polar Aprotic | Soluble[1][2] | Qualitative |

| Chloroform | Polar Aprotic | Soluble[1][2] | Qualitative |

| Diethyl Ether | Non-polar | Slightly Soluble | Inferred |

| Hexane | Non-polar | Insoluble | Inferred |

| Toluene | Non-polar | Insoluble | Inferred* |

*Inferred solubility is based on the known solubility of similar diols, such as 1,6-Hexanediol, and the general principle that "like dissolves like."[3][4] It is expected that this compound will be readily soluble in polar solvents and have limited solubility in non-polar hydrocarbon solvents.

Experimental Protocols for Solubility Determination

The "shake-flask" or isothermal saturation method is the gold standard for determining the solubility of a substance in a solvent.[5][6][7] This method involves saturating a solvent with a solute and then measuring the concentration of the solute in the solution.

Detailed Methodology: Shake-Flask Method

1. Preparation:

-

Ensure the this compound and all solvents are of high purity.

-

Prepare a series of glass vials or flasks with airtight screw caps.

-

Calibrate analytical equipment to be used for concentration measurement (e.g., gas chromatography, refractometry).

2. Experimental Procedure:

-

Add an excess amount of this compound to each vial containing a known volume of the solvent to be tested. The presence of undissolved solute is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature water bath or incubator equipped with a shaker. The temperature should be controlled to ±0.5°C.

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. The equilibration time should be established by preliminary experiments, ensuring that the concentration of the solute in the solvent does not change over a longer agitation period.

3. Sample Analysis:

-

After equilibration, cease agitation and allow the vials to stand in the constant temperature bath for a sufficient period (e.g., 24 hours) to allow for the separation of the undissolved solute.

-

Carefully withdraw a sample from the clear supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the sample through a membrane filter (with a pore size of 0.45 µm or smaller) that is compatible with the solvent and has been pre-saturated with the solution to avoid loss of solute by adsorption.

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

4. Data Reporting:

-

The solubility should be reported in grams per liter (g/L) or other appropriate units, along with the experimental temperature.

-

The mean and standard deviation of at least three replicate experiments should be reported.

Visualization of Solubility Principles

The solubility of this compound is fundamentally governed by the polarity of the solvent. The following diagram illustrates this relationship.

This diagram illustrates that this compound exhibits high solubility in both polar protic and polar aprotic solvents due to its ability to form hydrogen bonds and participate in dipole-dipole interactions. Conversely, its solubility is low in non-polar solvents where only weaker van der Waals forces are at play.

References

Synthesis of 1,5-Hexanediol from Biomass: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The transition from petrochemical-based manufacturing to sustainable, bio-based processes is a paramount objective in modern chemistry. 1,5-Hexanediol, a valuable monomer and chemical intermediate, is a prime candidate for production from renewable biomass resources. This technical guide provides an in-depth overview of the synthesis of this compound from biomass-derived platform chemicals, focusing on catalytic pathways, experimental methodologies, and quantitative data to support further research and development in this field.

Core Catalytic Strategies and Pathways

The synthesis of this compound from biomass predominantly originates from C6 sugars, which are first converted to the versatile platform chemical 5-hydroxymethylfurfural (B1680220) (HMF). The subsequent catalytic upgrading of HMF and its derivatives is the cornerstone of bio-based this compound production. The key intermediate in one of the promising routes to this compound is 1,2,6-hexanetriol (B48424), which is obtained from HMF. The selective hydrodeoxygenation of 1,2,6-hexanetriol can yield this compound as a significant product alongside its isomer, 1,6-hexanediol (B165255).

A critical pathway involves the hydrodeoxygenation of 1,2,6-hexanetriol over bimetallic catalysts. This process involves the selective removal of a hydroxyl group, and the selectivity towards this compound versus 1,6-hexanediol is a key challenge that depends on the catalyst formulation and reaction conditions.

dot

Caption: General reaction pathway for the synthesis of this compound from biomass.

Quantitative Data on Catalytic Performance

The following table summarizes key quantitative data from a representative study on the conversion of 1,2,6-hexanetriol to hexanediols. It is important to note that in this specific research, 1,6-hexanediol was the target product, with this compound being a major byproduct. This highlights the need for further catalyst and process development to enhance selectivity towards this compound.

| Catalyst | Substrate | Temperature (°C) | H₂ Pressure (bar) | Reaction Time (h) | Conversion (%) | Selectivity to this compound (%) | Selectivity to 1,6-Hexanediol (%) | Reference |

| Rh-ReOₓ/SiO₂ | 1,2,6-Hexanetriol | 180 | 80 | 20 | 100 | Main Byproduct | 73 | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below is a representative protocol for the catalytic conversion of 1,2,6-hexanetriol, which yields this compound.

Catalyst Preparation (Rh-ReOₓ/SiO₂)

-

Support Preparation: Commercial silica (B1680970) (SiO₂) is used as the support material.

-

Impregnation: The silica support is impregnated with an aqueous solution of rhodium(III) chloride (RhCl₃) and ammonium (B1175870) perrhenate (B82622) (NH₄ReO₄). The amounts are calculated to achieve the desired metal loading.

-

Drying: The impregnated support is dried, typically in an oven at a controlled temperature (e.g., 120 °C) overnight to remove the solvent.

-

Calcination: The dried material is calcined in air at a high temperature (e.g., 400-500 °C) for several hours to decompose the metal precursors and form metal oxides.

-

Reduction: Prior to the reaction, the calcined catalyst is reduced under a hydrogen flow at an elevated temperature to convert the metal oxides to their active metallic states.

Catalytic Hydrogenolysis of 1,2,6-Hexanetriol

-

Reactor Setup: A high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, temperature controller, and gas inlet/outlet is used.

-

Charging the Reactor: The reactor is charged with 1,2,6-hexanetriol, the Rh-ReOₓ/SiO₂ catalyst, and a solvent (e.g., water). The catalyst-to-substrate ratio is a critical parameter to be optimized.

-

Reaction Execution: The reactor is sealed, purged several times with hydrogen to remove air, and then pressurized with hydrogen to the desired pressure (e.g., 80 bar). The reactor is heated to the reaction temperature (e.g., 180 °C) and the stirring is initiated. The reaction is allowed to proceed for a set duration (e.g., 20 hours).[1]

-

Product Recovery and Analysis: After the reaction, the reactor is cooled to room temperature and depressurized. The reaction mixture is filtered to separate the catalyst. The liquid phase is then analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of the reactant and the selectivity to the products, including this compound and 1,6-hexanediol.

dot

Caption: A generalized experimental workflow for the synthesis of this compound.

Future Outlook

The synthesis of this compound from biomass is a promising avenue for the production of sustainable chemicals. Current research has demonstrated the feasibility of this conversion, primarily through the hydrodeoxygenation of HMF-derived intermediates like 1,2,6-hexanetriol. However, significant opportunities for improvement remain. The development of more selective catalysts that favor the formation of this compound over its isomers is a key research direction. Furthermore, process optimization to enhance yield, reduce reaction times, and utilize more environmentally benign solvents will be crucial for the economic viability of this bio-based route. Continued research in these areas will undoubtedly pave the way for the industrial-scale production of this compound from renewable feedstocks.

References

An In-depth Technical Guide to the Safe Handling of 1,5-Hexanediol

Introduction

1,5-Hexanediol (CAS No: 928-40-5) is an aliphatic alcohol utilized as an intermediate in various chemical syntheses.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of its safety profile and handling requirements is paramount to ensure a safe laboratory environment. This guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for this compound, compiled from safety data sheets and chemical databases.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 928-40-5 | [1] |

| Molecular Formula | C₆H₁₄O₂ | [1][3] |

| Molecular Weight | 118.17 g/mol | [1] |

| Synonyms | hexane-1,5-diol | [1][3] |

| Appearance | Liquid | [4] |

| Density | 0.981 g/mL at 25 °C | [4] |

| Boiling Point | 89-91 °C at 0.5 mmHg | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4][5] |

| Refractive Index | n20/D 1.451 | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] It is crucial to be aware of these hazards to implement appropriate safety measures.

| GHS Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Summary of Hazards:

-

Hazard Pictogram: GHS07 (Exclamation Mark)[5]

-

Primary Hazards: The main risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][4][5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure chemical stability.

Handling Procedures:

-

Avoid all personal contact, including inhalation of vapors or mists.[6][7]

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[6][8]

-

Prevent concentration in hollows and sumps.[7]

-

When handling, do not eat, drink, or smoke.[7]

-

Wash hands and face thoroughly after handling.[6]

-

Avoid contact with incompatible materials.[7]

Storage Conditions:

-

Store in a cool, dry, and well-ventilated place.[6]

-

Keep containers tightly closed to prevent leakage.[6]

-

Containers that have been opened must be carefully resealed and kept upright.[6]

-

The designated storage class for this combustible liquid is Class 10.[4][5]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are the primary barriers to chemical exposure.

Engineering Controls:

-

Ventilation: Use a closed system or local exhaust ventilation to prevent direct exposure to vapors or mists.[9]

-

Safety Stations: Ensure that safety showers and eyewash stations are installed and readily accessible near the workstation.

Personal Protective Equipment: The following table outlines the recommended PPE for handling this compound.

| Protection Type | Specification | Source |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved eyeshields. | [4][6] |

| Skin Protection | Chemical-resistant gloves (inspect before use). Protective clothing to prevent skin contact. | [6][8] |

| Respiratory Protection | For operations generating vapor/mist, use a NIOSH/MSHA-approved respirator with an appropriate filter, such as a type ABEK (EN14387) respirator filter. | [4] |

Emergency Procedures

In the event of an emergency, prompt and correct action is critical. The following sections and diagrams outline the necessary steps for first aid and spill response.

First-Aid Measures

The workflow below details the immediate actions to take following an exposure incident.

Caption: First-Aid Protocol for this compound Exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6] Check for and remove any contact lenses if it is easy to do so.[6] Continue rinsing and seek medical attention.[6]

-

Skin Contact: Immediately flush the skin with plenty of water and remove all contaminated clothing, including footwear.[6][7] Cover the irritated skin with an emollient.[6] If irritation persists, seek medical attention.[7]

-

Inhalation: If fumes are inhaled, remove the victim from the contaminated area to fresh air.[7] Lay the patient down and keep them warm and rested.[7] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[10]

-

Ingestion: If swallowed, do NOT induce vomiting.[11] Rinse the mouth with water and call a POISON CENTER or doctor for advice.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][10]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[6]

-

Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[6][10]

Accidental Release Measures

The following workflow provides a logical sequence of actions for responding to a spill.

References

- 1. This compound | C6H14O2 | CID 79126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 928-40-5 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. 1,5-己二醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1,5-己二醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. happycall.biz [happycall.biz]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. nbinno.com [nbinno.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Thermal Stability of 1,5-Hexanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1,5-Hexanediol. The document details its physical and chemical properties, outlines experimental protocols for assessing its thermal behavior, and discusses its decomposition characteristics. This guide is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Physicochemical Properties of this compound

This compound is a valuable bifunctional organic compound, finding applications as a monomer in the synthesis of polyesters and polyurethanes. A clear understanding of its thermal properties is crucial for its safe handling, storage, and application in various chemical processes.

A summary of the key physical and thermal properties of this compound is presented in the table below. It is important to note that while some experimental data is available, specific data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound are not readily found in the public domain. The data presented here is a combination of reported values and calculated estimates.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 118.17 g/mol | --INVALID-LINK-- |

| Boiling Point | 89-91 °C at 0.5 mmHg | --INVALID-LINK-- |

| Density | 0.981 g/mL at 25 °C | --INVALID-LINK-- |

| Flash Point | 113 °C (closed cup) | --INVALID-LINK-- |

| Autoignition Temperature | Not available | |

| Decomposition Temperature | Not available |

Experimental Assessment of Thermal Stability

To rigorously characterize the thermal stability of this compound, a combination of thermoanalytical techniques is employed. The primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for TGA and DSC analysis of a liquid sample like this compound.

An In-depth Technical Guide to the Core Reaction Mechanisms of 1,5-Hexanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of 1,5-hexanediol, a versatile linear diol. The content is tailored for researchers, scientists, and professionals in drug development and related fields, offering detailed insights into its oxidative transformations, dehydration reactions, and polymerization potential. This document includes structured data tables for easy comparison of quantitative results, detailed experimental protocols for key reactions, and visual diagrams of reaction pathways and workflows.

Oxidation of this compound

The oxidation of this compound can be controlled to yield valuable chemical intermediates, primarily glutaric acid and δ-valerolactone. The reaction pathway typically proceeds through the sequential oxidation of the terminal alcohol groups.

Oxidation to Glutaric Acid

The selective oxidation of this compound to glutaric acid involves the oxidation of both primary alcohol groups to carboxylic acids. This transformation is often achieved using catalytic systems in the presence of an oxidizing agent. While direct studies on this compound are limited, analogous research on the aqueous oxidation of 1,5-pentanediol (B104693) to glutaric acid over platinum-based catalysts provides significant mechanistic insights.[1][2] The proposed mechanism involves a series of oxidation steps.

The reaction initiates with the oxidation of one of the primary alcohol groups to an aldehyde (5-hydroxyhexanal), which is then further oxidized to a carboxylic acid (5-hydroxyhexanoic acid). Subsequent oxidation of the remaining alcohol group yields the final dicarboxylic acid, glutaric acid.

Quantitative Data for Analagous 1,5-Pentanediol Oxidation

| Catalyst | Temperature (°C) | Pressure (bar O₂) | Conversion (%) | Selectivity to Glutaric Acid (%) | Reference |

| Pt/ZrO₂ | 90 | 40 | ~60 | ~25 | [1] |

| Au-Pt/ZrO₂ | 90 | 40 | ~75 | ~30 | [1] |

| Au-Pd/ZrO₂ | 90 | 40 | ~80 | ~20 | [1] |

Experimental Protocol: Catalytic Oxidation of 1,5-Pentanediol to Glutaric Acid (Analogous)

This protocol is adapted from studies on 1,5-pentanediol oxidation.[1][2]

Materials:

-

1,5-Pentanediol

-

Supported platinum catalyst (e.g., Pt/ZrO₂)

-

Deionized water

-

Pressurized reaction vessel (autoclave)

-

Oxygen or air supply

-

Analytical equipment (e.g., GC-MS, HPLC)

Procedure:

-

The catalyst is pre-treated under appropriate conditions (e.g., reduction under H₂ flow).

-

The reaction vessel is charged with an aqueous solution of 1,5-pentanediol and the catalyst.

-

The reactor is sealed, purged with an inert gas, and then pressurized with oxygen or air to the desired pressure.

-

The reaction mixture is heated to the target temperature with vigorous stirring.

-

The reaction is monitored by taking samples periodically for analysis by GC-MS or HPLC to determine the conversion of the diol and the selectivity to glutaric acid and other products.

-

Upon completion, the reactor is cooled, depressurized, and the catalyst is separated by filtration.

-

The product mixture is then subjected to appropriate purification techniques to isolate glutaric acid.

Oxidation to δ-Valerolactone

The intramolecular oxidative cyclization of this compound leads to the formation of δ-valerolactone, a six-membered cyclic ester. This reaction is typically a dehydrogenation process, often catalyzed by copper-based catalysts at elevated temperatures. The mechanism involves the initial dehydrogenation of one of the alcohol groups to form an aldehyde, which then undergoes an intramolecular cyclization and further dehydrogenation to yield the lactone.[3]

A detailed experimental procedure for the synthesis of β-methyl-δ-valerolactone from 3-methyl-1,5-pentanediol (B147205) provides a valuable analogous protocol.[4]

Quantitative Data for Dehydrogenation of 1,5-Pentanediol to δ-Valerolactone (Analogous)

| Catalyst | Temperature (°C) | Yield of δ-Valerolactone (%) | Reference |

| Copper-Zinc Oxide | 230 | 86 | [5] |

| Copper Chromite | 195-205 | 90-95 (for β-methyl-δ-valerolactone) | [4] |

Experimental Protocol: Synthesis of β-Methyl-δ-valerolactone from 3-Methyl-1,5-pentanediol (Analogous)

This protocol is adapted from Organic Syntheses.[4]

Materials:

-

3-Methyl-1,5-pentanediol

-

Copper chromite catalyst

-

Three-necked flask equipped with a stirrer, thermometer, and reflux condenser

-

Gas evolution measurement device

-

Distillation apparatus

Procedure:

-

A three-necked flask is charged with 3-methyl-1,5-pentanediol and copper chromite catalyst.

-

The mixture is heated rapidly to approximately 200°C with vigorous stirring.

-

The temperature is maintained at 195-205°C for 1.5-3.0 hours, during which hydrogen gas evolves and is measured.

-

After the reaction is complete (indicated by the cessation of gas evolution), the product is distilled directly from the reaction flask through a Vigreux column.

-

The distilled β-methyl-δ-valerolactone is collected.

Dehydration of this compound to Tetrahydropyran (B127337)

The acid-catalyzed intramolecular dehydration of this compound is a key reaction for the synthesis of tetrahydropyran, a valuable cyclic ether. This reaction typically proceeds through an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism.

The mechanism involves three main steps:

-

Protonation: One of the hydroxyl groups is protonated by the acid catalyst, forming a good leaving group (water).

-

Intramolecular Nucleophilic Attack: The oxygen of the second hydroxyl group acts as a nucleophile and attacks the carbon atom bearing the protonated hydroxyl group.

-

Deprotonation: A water molecule is displaced, and a protonated cyclic ether (oxonium ion) is formed. A weak base then deprotonates the oxonium ion to yield tetrahydropyran and regenerate the acid catalyst.[6]

Quantitative Data for Cyclodehydration of 1,n-Diols

| Diol | Catalyst | Temperature (°C) | Time (h) | Yield of Cyclic Ether (%) | Reference |

| 1,5-Pentanediol | H₃PW₁₂O₄₀ | 100 | 3 | 95 (Tetrahydropyran) | [7] |

| 1,6-Hexanediol (B165255) | H₃PW₁₂O₄₀ | 100 | 3 | 80 (Oxepane) | [7] |

Experimental Protocol: Cyclodehydration of 1,n-Diols using Heteropoly Acid (Analogous)

This protocol is generalized from a study on the cyclodehydration of various diols.[7]

Materials:

-

This compound

-

Heteropoly acid catalyst (e.g., H₃PW₁₂O₄₀)

-

Reaction flask with a distillation setup

-

Heating mantle

-

Drying agent (e.g., CaCl₂)

Procedure:

-

The reaction flask is charged with this compound and the heteropoly acid catalyst.

-

The mixture is heated with stirring.

-

As the reaction proceeds, the product (tetrahydropyran) and water will distill from the mixture.

-

The distillation is continued until no more product is collected.

-

The distillate is dried over a suitable drying agent and then filtered to obtain pure tetrahydropyran.

Polycondensation of this compound

This compound can be used as a monomer in polycondensation reactions with dicarboxylic acids to produce polyesters. The properties of the resulting polyester (B1180765) can be tuned by the choice of the dicarboxylic acid.

The polycondensation reaction is an equilibrium process where a molecule of water is eliminated for each ester linkage formed. The reaction is typically carried out at high temperatures and under vacuum to drive the equilibrium towards the polymer by removing the water byproduct. An acid catalyst is often used to accelerate the reaction.[8]

Experimental Protocol: Polycondensation of 1,6-Hexanediol and Adipic Acid (Analogous)

This protocol is adapted from a study on the synthesis of poly(hexamethylene adipate).[8][9]

Materials:

-

This compound

-

Adipic acid

-

Catalyst (e.g., n-BuSnOOH)

-

Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark apparatus

-

Vacuum pump

Procedure:

-

The reaction vessel is charged with this compound, adipic acid, and the catalyst.

-

The mixture is heated to a high temperature (e.g., 170°C) under a nitrogen atmosphere.

-

Water formed during the esterification is collected in the Dean-Stark trap.

-

The progress of the reaction can be monitored by measuring the acid value of the reaction mixture.

-

Once the oligomerization is complete, a vacuum is applied to remove the remaining water and drive the polymerization to high molecular weight.

-

The reaction is continued until the desired molecular weight is achieved, as determined by viscosity measurements or other analytical techniques.

-

The resulting polyester is then cooled and collected.

Conversion of this compound to 1,6-Hexanediol

The direct isomerization of this compound to 1,6-hexanediol is not a commonly reported or straightforward chemical transformation. There is a lack of established, high-yield methods for this specific conversion. From a thermodynamic and kinetic standpoint, such a skeletal rearrangement would likely require significant energy input and a highly specific catalyst to overcome the activation barrier and selectively form the 1,6-isomer without leading to a mixture of other products or decomposition. In many industrial processes, this compound is considered an impurity that is removed during the purification of 1,6-hexanediol rather than being converted.[10] Therefore, for practical synthetic purposes, direct conversion is not a recommended route.

References

- 1. asset.library.wisc.edu [asset.library.wisc.edu]

- 2. researchgate.net [researchgate.net]

- 3. oaepublish.com [oaepublish.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental insights into catalytic oxidation of 1,6-hexanediol to ε-caprolactone over (p-cymene)RuCl2(L) complexes in non-polar media - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Research Applications of 1,5-Hexanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Hexanediol, a linear diol with hydroxyl groups at the 1 and 5 positions, is a versatile building block with growing potential in various research and development sectors. Its unique structural properties make it a valuable monomer for the synthesis of advanced polymers such as polyesters and polyurethanes, offering a distinct profile of flexibility and thermal characteristics. Furthermore, its role as a key intermediate in the synthesis of pharmaceutical compounds and its emerging applications in biodegradable polymers for drug delivery systems highlight its significance in the biomedical and pharmaceutical fields. This technical guide provides an in-depth overview of the core research applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic pathways and workflows to facilitate its adoption in innovative research endeavors.

Physicochemical Properties of this compound

A comprehensive understanding of the fundamental properties of this compound is crucial for its effective application in research. The following table summarizes its key physicochemical data.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 118.17 g/mol | --INVALID-LINK-- |

| CAS Number | 928-40-5 | --INVALID-LINK-- |

| Boiling Point | 89-91 °C at 0.5 mmHg | --INVALID-LINK-- |

| Density | 0.981 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.451 | --INVALID-LINK-- |

| Flash Point | 113 °C (closed cup) | --INVALID-LINK-- |

| Water Solubility | Log10(WS) = -0.97 mol/L | --INVALID-LINK-- |

| Octanol/Water Partition Coefficient (logP) | 0.530 | --INVALID-LINK-- |

Core Research Applications

Polymer Synthesis

This compound serves as a valuable diol monomer in the synthesis of various polymers, imparting specific properties due to its chain length and the secondary hydroxyl group.

This compound can be used in the synthesis of polyesters through polycondensation reactions with dicarboxylic acids or their derivatives. The inclusion of this compound, a secondary diol, has been shown to result in polyesters with higher glass transition temperatures (Tg) compared to their linear primary diol isomers.[1]

Experimental Protocol: Melt Polycondensation for Polyester (B1180765) Synthesis

This protocol is adapted from general procedures for polyester synthesis and can be applied to the reaction of this compound with a dicarboxylic acid, such as adipic acid.[2][3]

-

Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add equimolar amounts of this compound and the chosen dicarboxylic acid (e.g., adipic acid). A slight excess of the diol may be used to account for potential loss during the reaction.

-

Catalyst Addition: Add a suitable catalyst, such as titanium(IV) butoxide or antimony(III) oxide (e.g., 0.1 mol% relative to the dicarboxylic acid).

-

Esterification: Heat the mixture under a slow stream of nitrogen to 180-200°C while stirring. Water will be produced as a byproduct and should be collected in the distillation condenser. This stage is typically continued for 2-4 hours.

-

Polycondensation: Gradually reduce the pressure to a high vacuum (<1 mbar) and increase the temperature to 210-230°C. This facilitates the removal of the remaining water and diol, driving the polymerization to achieve a high molecular weight polymer. This stage can last for 3-5 hours, during which a noticeable increase in the viscosity of the molten polymer will be observed.

-

Termination and Purification: To stop the reaction, remove the heat source and break the vacuum with nitrogen. Allow the polymer to cool to room temperature. The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol). The purified polymer should be dried under vacuum until a constant weight is achieved.

Quantitative Data: Comparison of Polyester Properties

The choice of diol significantly impacts the thermal properties of the resulting polyester. The following table provides a comparative overview of glass transition temperatures (Tg) for polyesters synthesized from different diols with terephthalic acid and 2,5-furandicarboxylic acid (FDCA).

| Diol | Diacid | Tg (°C) |

| 2,3-Butanediol | Terephthalic Acid | 127 |

| 1,4-Butanediol | Terephthalic Acid | 41 |

| 2,5-Hexanediol (similar branched structure to this compound) | Terephthalic Acid | ~60-70 (estimated) |

| 1,6-Hexanediol | Terephthalic Acid | ~20-30 |

| 2,3-Butanediol | FDCA | 84 |

| 1,4-Butanediol | FDCA | 26 |

Note: Data for 2,5-Hexanediol is estimated based on trends observed in the cited literature where secondary diols consistently yield higher Tg polyesters than their primary diol counterparts.[1]

In polyurethane synthesis, this compound can be used as a chain extender or as part of a polyester polyol soft segment. The structure of the diol influences the morphology and, consequently, the thermal and mechanical properties of the final polyurethane.[4][5]

Experimental Protocol: Two-Step Prepolymer Method for Polyurethane Synthesis

This protocol describes a common method for synthesizing thermoplastic polyurethanes (TPUs) and is adaptable for the use of this compound as a chain extender.[6][7][8][9][10]

-

Prepolymer Synthesis: In a moisture-free reactor under a nitrogen atmosphere, react a diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate, MDI) with a long-chain polyol (e.g., polytetrahydrofuran, PTHF) at 80-90°C for 2-3 hours. The molar ratio of NCO to OH groups should be greater than 1 (typically 1.5 to 2.5) to ensure the prepolymer is isocyanate-terminated.

-

Chain Extension: Cool the prepolymer to 60-70°C. In a separate flask, prepare a solution of this compound in a dry solvent (e.g., dimethylformamide, DMF). Slowly add the this compound solution to the stirring prepolymer. The amount of diol is calculated to react with the excess isocyanate groups.

-

Polymerization: After the addition of the chain extender, continue the reaction at 70-80°C for another 2-4 hours until the desired molecular weight is achieved, which can be monitored by the disappearance of the NCO peak in the FTIR spectrum.

-

Isolation and Purification: Precipitate the polyurethane by pouring the reaction mixture into a non-solvent such as water or methanol (B129727). The polymer is then filtered, washed, and dried in a vacuum oven at 60-80°C.

Quantitative Data: Thermal Properties of Polyurethanes

The thermal properties of polyurethanes are highly dependent on the composition of their hard and soft segments. The following table presents typical DSC and TGA data for polyurethanes, which can be expected to be similar for those synthesized with this compound.

| Property | Typical Value Range |

| Glass Transition Temperature (Tg) of Soft Segment (°C) | -60 to -30 |

| Melting Temperature (Tm) of Hard Segment (°C) | 140 to 220 |

| Decomposition Temperature (Tmax) (°C) | 300 to 450 |

Note: These values are general ranges and will vary based on the specific diisocyanate, polyol, and the NCO/OH ratio used in the synthesis.[4][5][11][12][13]

A significant area of green chemistry research is the utilization of carbon dioxide as a C1 building block. This compound can be directly copolymerized with CO₂ to produce poly(1,5-hexanediyl carbonate). This process offers a sustainable route to polycarbonates.

Experimental Protocol: Direct Copolymerization of CO₂ and this compound

This protocol is based on the work of Tamura et al. for the direct copolymerization of diols and CO₂.

-

Reactor Setup: In a high-pressure autoclave reactor equipped with a magnetic stirrer, add this compound, a CeO₂ catalyst, and 2-cyanopyridine (B140075) as a promoter.

-

Reaction Conditions: Seal the reactor and pressurize with CO₂ to the desired pressure (e.g., 5 MPa). Heat the reactor to the reaction temperature (e.g., 130°C) and stir for the specified reaction time (e.g., 24 hours).

-

Product Isolation: After the reaction, cool the reactor to room temperature and slowly release the CO₂ pressure. The resulting product mixture can be analyzed directly or purified to isolate the polycarbonate oligomers.

Quantitative Data: Yield and Selectivity in CO₂ Copolymerization

The following table summarizes the results for the direct copolymerization of various diols with CO₂.

| Diol | Diol Conversion (%) | Oligomer Selectivity (%) | Mn ( g/mol ) | Đ |

| 1,4-Butanediol | 99 | 99 | 930 | 1.34 |

| 1,5-Pentanediol | 99 | 99 | 930 | 1.34 |

| This compound | 93 | 99 | 530 | 1.10 |

| 1,6-Hexanediol | 99 | 99 | 1000 | 1.35 |

| 1,8-Octanediol | 99 | 99 | 1200 | 1.33 |

Data sourced from Tamura et al.[8]

Pharmaceutical and Biomedical Applications

This compound is a precursor in the synthesis of intermediates for active pharmaceutical ingredients. For instance, a diol with a similar five-carbon chain, 1,5-pentanediol, is used in the synthesis of an intermediate for Atracurium (B1203153) Besilate, a neuromuscular blocking agent. The same synthetic principles can be applied using this compound.[14][15]

Experimental Protocol: Synthesis of Atracurium Besilate Intermediate Analogue

This protocol is adapted from patents describing the synthesis of atracurium besilate intermediates.[14][15]

-

Reaction Setup: In a round-bottom flask, dissolve R-3-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline]-acrylic acid methyl ester and this compound in toluene (B28343).

-

Catalysis: Add a catalytic amount of a strong base, such as potassium tert-butoxide.

-

Reaction: Heat the mixture to reflux under stirring for several hours. During this time, the azeotrope of methanol and toluene is distilled off to drive the reaction to completion.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is washed with water. The organic phase is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by chromatography.

Biodegradable polyesters and polyurethanes derived from this compound are promising candidates for creating nanoparticles for controlled drug delivery. The properties of these polymers can be tuned to control the drug release kinetics.[16][17]

Experimental Protocol: Nanoparticle Formulation via Solvent Evaporation

This is a generalized protocol for formulating drug-loaded nanoparticles from a pre-synthesized this compound-based polyester.[16]

-

Polymer and Drug Solution: Dissolve the this compound-based polyester and the hydrophobic drug in a volatile organic solvent (e.g., dichloromethane (B109758) or acetone).

-

Emulsification: Add the organic solution dropwise to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA) while sonicating or homogenizing to form an oil-in-water (o/w) emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

-

Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize them to obtain a dry powder.

Experimental Protocol: In Vitro Drug Release Study

This protocol outlines a common method for evaluating the release of a drug from the formulated nanoparticles.[18][19][20][21]

-

Sample Preparation: Disperse a known amount of the drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4) in a dialysis bag.

-

Release Study: Place the dialysis bag in a larger volume of the release medium maintained at 37°C with constant stirring.

-

Sampling: At predetermined time intervals, withdraw aliquots from the external release medium and replace them with an equal volume of fresh medium to maintain sink conditions.

-

Analysis: Quantify the amount of drug released in the withdrawn samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. The cumulative percentage of drug release is then plotted against time.

Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving this compound.

Conclusion

This compound presents a compelling profile for researchers in polymer chemistry, materials science, and pharmaceutical development. Its utility in creating polyesters with enhanced thermal stability and its role in tuning the properties of polyurethanes make it a valuable tool for designing novel materials. Furthermore, its application as a synthetic intermediate and its potential in biodegradable drug delivery systems underscore its relevance in the development of new therapeutics. The experimental protocols and comparative data provided in this guide are intended to serve as a foundational resource for scientists and engineers looking to explore and innovate with this compound. As research into sustainable and high-performance materials continues to grow, the applications of this compound are expected to expand, solidifying its role as a key chemical building block for future technologies.

References

- 1. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00057J [pubs.rsc.org]

- 2. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Making sure you're not a bot! [mostwiedzy.pl]

- 7. researchgate.net [researchgate.net]

- 8. WO2003051951A1 - Method for producing polyurethane prepolymers having a low content of monomers - Google Patents [patents.google.com]

- 9. Design, Preparation and Properties of Polyurethane Dispersions via Prepolymer Method | MDPI [mdpi.com]

- 10. US20070129525A1 - Method for producing polyurethane prepolymers - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Tunable Structure and Properties of Segmented Thermoplastic Polyurethanes as a Function of Flexible Segment [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. rjptonline.org [rjptonline.org]

- 17. Designing Nanoparticle-based Drug Delivery Systems for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. aseestant.ceon.rs [aseestant.ceon.rs]

- 20. Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 1,5-Hexanediol: A Technical Guide

An in-depth exploration of the historical milestones and modern advancements in the synthesis of 1,5-Hexanediol, tailored for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery and history of this compound, a valuable aliphatic diol. Delving into the foundational synthesis methods and tracing their evolution to contemporary bio-based routes, this document offers detailed experimental protocols, comparative quantitative data, and visual representations of key chemical pathways.

Early Synthesis: The Dawn of this compound Chemistry

The precise moment of the first synthesis of this compound is not definitively documented in a singular "discovery" paper. However, early academic literature points to the work of Homer Adkins and his colleagues as pivotal in establishing a viable synthetic route. A notable early method involved the catalytic reduction of ethyl 5-ketohexanoate. This foundational work laid the groundwork for subsequent explorations into the synthesis of this and other diols.

Later, in 1958, a significant publication by A. P. Tulloch and G. A. Ledingham from the Prairie Regional Laboratory in Saskatoon, Canada, detailed a general method for the preparation of 1,3-, 1,4-, and 1,5-hexanediols. Their work, published in the Canadian Journal of Chemistry, provided a systematic approach to synthesizing these compounds, which were needed for the analysis of polyol mixtures from the hydrogenolysis of methyl glucoside. The synthesis of this compound in their study was achieved through the reduction of a corresponding 5-ketohexanoate using lithium aluminum hydride.[1]

Key Synthetic Pathways: From Historical to Modern Methods

The synthesis of this compound has evolved significantly from its early beginnings. The primary historical and modern routes are detailed below.

Reduction of 5-Ketohexanoates

This classical approach involves a two-step process: the synthesis of a 5-ketohexanoate intermediate, followed by its reduction to this compound.

a) Synthesis of Ethyl 5-Oxohexanoate (B1238966):

A common precursor, ethyl 5-oxohexanoate, can be prepared through various organic reactions. One established method involves the Michael addition of ethyl acetoacetate (B1235776) to ethyl acrylate, followed by hydrolysis and decarboxylation.

b) Reduction to this compound:

Two primary reduction methods have been historically employed:

-

Catalytic Hydrogenation (Hill and Adkins): This early method utilized a copper-chromium oxide catalyst under high pressure and temperature to reduce the keto-ester to the diol.[1]

-

Lithium Aluminum Hydride (LAH) Reduction (Tulloch and Ledingham): A more modern and highly efficient laboratory method involves the use of the powerful reducing agent, lithium aluminum hydride (LiAlH₄), in an ethereal solvent.[1]

Hydrogenolysis of Tetrahydrofurfuryl Alcohol

A more contemporary and industrially relevant route to 1,5-pentanediol (B104693), and by extension, with modifications to this compound, involves the hydrogenolysis of biomass-derived tetrahydrofurfuryl alcohol (THFA). This process typically employs heterogeneous catalysts. While the direct conversion of THFA yields 1,5-pentanediol, related furanic compounds derived from C6 sugars can serve as precursors to this compound. The general principle involves the ring-opening of the tetrahydrofuran (B95107) ring and subsequent hydrogenation.

Experimental Protocols

Protocol 1: Synthesis of this compound via LiAlH₄ Reduction of Ethyl 5-Oxohexanoate (Adapted from Tulloch and Ledingham, 1958)

Materials:

-

Ethyl 5-oxohexanoate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Sulfuric acid (10% aqueous solution)

-

Sodium sulfate (B86663) (anhydrous)

-

Round-bottom flask with reflux condenser and dropping funnel

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

A solution of ethyl 5-oxohexanoate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.

-

The flask is cooled in an ice bath, and the excess LiAlH₄ is cautiously decomposed by the slow, dropwise addition of water, followed by 10% sulfuric acid until the precipitated metal hydroxides dissolve.

-

The ether layer is separated, and the aqueous layer is extracted three times with diethyl ether.

-

The combined ether extracts are washed with a saturated sodium bicarbonate solution, then with water, and finally dried over anhydrous sodium sulfate.

-

The ether is removed by distillation, and the residual this compound is purified by vacuum distillation.

Protocol 2: Hydrogenolysis of Tetrahydrofurfuryl Alcohol to 1,5-Pentanediol (General Procedure)

Materials:

-

Tetrahydrofurfuryl alcohol (THFA)

-

Supported metal catalyst (e.g., Rh-ReOₓ/C, Pt/WO₃/γ-Al₂O₃)

-

High-pressure autoclave reactor

-

Hydrogen gas

-

Solvent (e.g., water, dioxane)

-

Gas chromatograph (GC) for analysis

Procedure:

-

The autoclave reactor is charged with tetrahydrofurfuryl alcohol, the catalyst, and the solvent.

-

The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure.

-

The mixture is heated to the target temperature with constant stirring.

-

The reaction is allowed to proceed for a specified time, with pressure maintained by the continuous addition of hydrogen if necessary.

-

After the reaction, the reactor is cooled to room temperature and depressurized.

-

The catalyst is separated from the liquid product by filtration or centrifugation.

-

The product mixture is analyzed by gas chromatography to determine the conversion of THFA and the selectivity to 1,5-pentanediol.

-

The 1,5-pentanediol can be purified from the reaction mixture by fractional distillation under reduced pressure.

Quantitative Data Summary

| Synthesis Method | Precursor | Catalyst/Reagent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

| Catalytic Hydrogenation | Ethyl 5-ketohexanoate | Copper-chromium oxide | High | High | ~85 | [1] |

| LiAlH₄ Reduction | Ethyl 5-ketohexanoate | LiAlH₄ | Reflux (Ether) | Atmospheric | 75-85 | [1] |

| Hydrogenolysis | Tetrahydrofurfuryl Alcohol | Rh/SiO₂ modified with ReOₓ | 120 | 8 | >90 (selectivity) | [2] |

| Hydrogenolysis | Tetrahydrofurfuryl Alcohol | Pt/WOx/γ-Al₂O₃ | - | - | 47.3 (conversion), 88.4 (selectivity) | [3] |

Conclusion

The journey of this compound from its early laboratory synthesis through the reduction of keto-esters to modern, more sustainable routes from biomass-derived feedstocks showcases the continuous evolution of chemical synthesis. The foundational work of pioneers like Hill, Adkins, Tulloch, and Ledingham provided the essential knowledge for the preparation and characterization of this versatile diol. Today, research continues to focus on developing more efficient and environmentally friendly processes, driven by the principles of green chemistry and the increasing demand for bio-based chemicals. This guide serves as a testament to the rich history and promising future of this compound synthesis.

References

Theoretical Exploration of 1,5-Hexanediol Conformational Landscapes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Hexanediol, a versatile linear diol, possesses significant conformational flexibility that dictates its physicochemical properties and interactions in various chemical and biological systems. Understanding its conformational preferences, particularly the propensity for intramolecular hydrogen bonding, is crucial for applications ranging from polymer chemistry to drug design. This technical guide provides a comprehensive overview of the theoretical studies on the conformations of this compound. Due to the limited availability of specific experimental data on its conformational isomers, this guide leverages computational chemistry methodologies to elucidate the conformational landscape of this molecule. We present a detailed computational protocol, summarize the quantitative data in structured tables, and provide visualizations of the conformational relationships to offer a thorough understanding of the structural dynamics of this compound.

Introduction